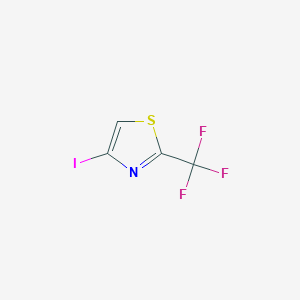![molecular formula C15H22BrN3O2 B2646373 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one CAS No. 2380178-06-1](/img/structure/B2646373.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one, also known as BPO-27, is a synthetic compound that has been studied for its potential use in treating cancer. The compound was first synthesized in 2011 and has since been the subject of several scientific studies. In
作用機序
The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme pyruvate kinase M2 (PKM2), which is involved in the Warburg effect. The Warburg effect is a metabolic pathway that is commonly found in cancer cells and is characterized by increased glucose uptake and lactate production. By inhibiting PKM2, 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one disrupts the Warburg effect and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce glucose uptake and lactate production. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has also been shown to reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its specificity for PKM2. This allows researchers to study the effects of inhibiting PKM2 without affecting other metabolic pathways. However, one limitation of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one and to optimize its pharmacological properties.
合成法
The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one involves a multi-step process that starts with the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine. This reaction produces 4-(5-bromopyrimidin-2-yl)piperidine, which is then reacted with 3,3-dimethylbutan-1-one to produce 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one. The final product is purified using column chromatography.
科学的研究の応用
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)8-13(20)19-6-4-12(5-7-19)21-14-17-9-11(16)10-18-14/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIRXIXIDMJUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)


![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)

![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)